N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a structurally complex heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethoxyphenyl group, a benzamide moiety, and a thioether-linked indolinone derivative.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-2-36-23-14-12-22(13-15-23)33-25(18-29-27(35)21-9-4-3-5-10-21)30-31-28(33)37-19-26(34)32-17-16-20-8-6-7-11-24(20)32/h3-15H,2,16-19H2,1H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEHKHABMGYXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on existing research.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 4-(4-ethoxyphenyl) and 2-(indolin-1-yl)-2-oxoethyl thio derivatives. The synthesis typically follows these steps:
- Formation of Triazole Ring : The initial step involves the synthesis of the triazole moiety via a cyclization reaction.
- Introduction of Indole and Ethoxy Groups : Subsequent reactions introduce the indole and ethoxy substituents, yielding the final product.
- Purification : The compound is purified using recrystallization or chromatography to obtain a high-purity product suitable for biological testing.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular, studies have shown:
- Cytotoxicity Against HT-29 : The compound demonstrated higher cytotoxicity against human colorectal cancer HT-29 cells compared to A375 melanoma cells, with IC50 values indicating potent activity (IC50 < 10 µM) .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression:
- Inhibition of Cell Proliferation : The compound likely inhibits key signaling pathways that promote cell division and survival.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Table of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HT-29 | < 10 | |
| Cytotoxicity | A375 | > 20 | |
| Apoptosis Induction | Various Cancer Cells | Not Specified |
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on various tumor models revealed promising results. The treatment led to a significant reduction in tumor volume in xenograft models, indicating its potential as an antitumor agent. Histological analysis showed increased apoptosis and reduced proliferation markers in treated tissues compared to controls.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins involved in cancer signaling pathways. These studies suggest strong binding affinities, supporting the observed biological activities .
Scientific Research Applications
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds containing triazole rings have shown efficacy against certain cancer cell lines by inhibiting key oncogenic pathways. For example, derivatives of triazoles have been reported to disrupt protein-protein interactions critical for tumor growth and survival .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Antiproliferative | 0.9 | |
| Compound B | COX-2 Inhibition | 20 | |
| Compound C | EWS-FLI1 Disruption | 0.28 |
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide. Key findings include:
- Substituents on the benzamide can significantly affect biological activity and selectivity.
- Modifications to the ethoxy and indoline groups may enhance potency against specific cancer cell lines.
Case Studies and Research Findings
Several studies have explored the potential applications of similar compounds in clinical settings:
Case Study 1: Ewing's Sarcoma
A study demonstrated that triazole derivatives could effectively inhibit EWS-FLI1 fusion protein activity, which is implicated in Ewing's sarcoma. The lead compound showed an IC50 value significantly lower than traditional chemotherapeutics .
Case Study 2: COX Inhibition
Research has indicated that triazole-containing compounds can serve as selective COX inhibitors, suggesting potential applications in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles and functional groups. Below is a detailed comparison:
Triazole Derivatives with Sulfonyl and Thione Groups
Example Compounds :
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ()
- N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide ()
Key Differences :
- The target compound’s indolinone-thioether side chain differentiates it from sulfonyl- or benzyl-substituted triazoles. This substituent may enhance binding to kinase targets due to the indole scaffold’s prevalence in kinase inhibitors .
- The ethoxyphenyl group improves metabolic stability compared to sulfonyl groups, which are prone to enzymatic hydrolysis .
Thiadiazole and Isoxazole Derivatives
Example Compounds :
- N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) ()
- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) ()
Key Differences :
- Thiadiazole derivatives exhibit stronger antimicrobial activity due to sulfur’s electron-withdrawing effects, whereas triazoles like the target compound may prioritize kinase or protease inhibition .
- The acetylpyridine group in 8a increases molecular weight (414.49 g/mol) compared to the target compound’s indolinone-thioether, which likely reduces solubility but improves target affinity .
Spiro and Fused Heterocycles
Example Compounds :
- 3'-[(4-acetate phenyl)-1N-ethoxyphthalimido-6'-pyridin-2-yl]-spiro[indole-3,5'-thiazolo[4,5-c]isoxazol]-2(1H)-ones ()
Research Findings and Implications
- Synthetic Challenges: The target compound’s indolinone-thioether group requires precise S-alkylation conditions, similar to ’s protocols for triazole-thione derivatives .
- Metabolic Stability : The ethoxy group may reduce cytochrome P450-mediated metabolism compared to halogenated analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
